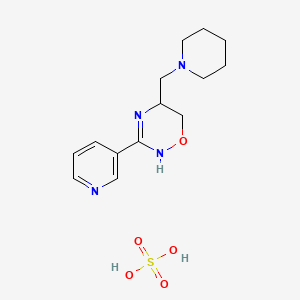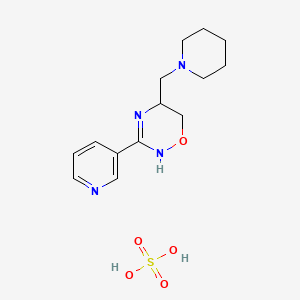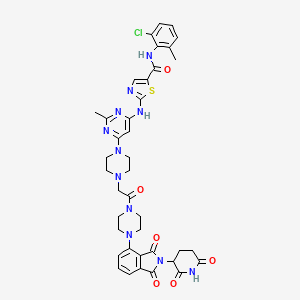
DAS-5-oCRBN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DAS-5-oCRBN is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-Src kinase. It is designed to target and degrade the c-Src kinase, which plays a crucial role in cell signaling and regulation of key biological processes such as proliferation, differentiation, and apoptosis. The compound has shown significant potential in cancer research due to its ability to selectively degrade c-Src without affecting Bcr-Abl .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DAS-5-oCRBN involves the combination of dasatinib, a potent c-Src/Abl kinase inhibitor, with thalidomide, a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized by reacting thalidomide with a suitable bifunctional linker molecule.
Attachment of dasatinib: Dasatinib is then attached to the linker through a series of coupling reactions.
Final assembly: The final product, this compound, is obtained by purifying the compound through chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
DAS-5-oCRBN undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of c-Src, leading to its degradation by the proteasome.
Binding to ATP-site: This compound binds to the ATP-site of c-Src, which is essential for its degradation.
Common Reagents and Conditions
Reagents: Thalidomide, dasatinib, bifunctional linker molecules.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity
Major Products Formed
The major product formed from the reactions involving this compound is the degraded c-Src protein, which is targeted for proteasomal degradation .
科学的研究の応用
DAS-5-oCRBN has several scientific research applications, including:
Cancer Research: The compound is used to study the role of c-Src in cancer cell proliferation and metastasis.
Cell Signaling Studies: This compound is used to investigate the non-catalytic functions of kinases and their role in cellular signaling pathways.
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting c-Src and other kinases involved in cancer and other diseases.
作用機序
DAS-5-oCRBN exerts its effects by binding to the ATP-site of c-Src, facilitating its ubiquitination and subsequent degradation by the proteasome. The degradation of c-Src disrupts its signaling pathways, leading to reduced cell proliferation and metastasis. The molecular targets involved include the c-Src kinase and the cereblon E3 ligase .
類似化合物との比較
Similar Compounds
DAS-CHO-5-oCRBN: Another PROTAC degrader of c-Src, but less potent compared to DAS-5-oCRBN.
DAS-7-oCRBN: A similar compound with different linker chemistry, showing varying degrees of selectivity and potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for degrading c-Src without affecting Bcr-Abl. It has shown superior performance in reducing cancer cell proliferation and metastasis compared to other similar compounds .
特性
分子式 |
C39H40ClN11O6S |
|---|---|
分子量 |
826.3 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |
InChIキー |
FLJSWUPMVJVFTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)


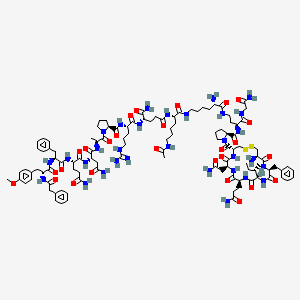
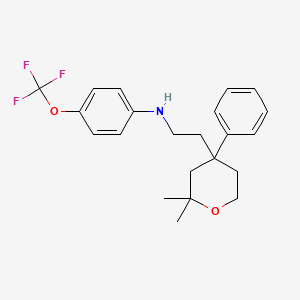
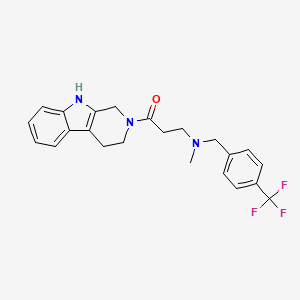
![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)


methyl phosphate](/img/structure/B12386520.png)

